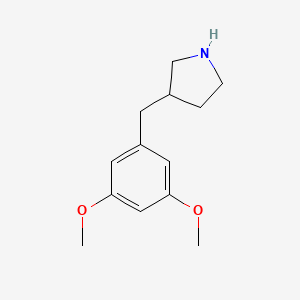
3-(3,5-Dimethoxybenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO2. It is known for its psychoactive properties and is a derivative of the hallucinogenic drug Mescaline. This compound belongs to the class of phenethylamines and has been found to have potent hallucinogenic effects.
Preparation Methods
The synthesis of 3-(3,5-Dimethoxybenzyl)pyrrolidine typically involves the reaction of 3,5-dimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
3-(3,5-Dimethoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of different substituted pyrrolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidines, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
3-(3,5-Dimethoxybenzyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders and mental health conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxybenzyl)pyrrolidine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s hallucinogenic effects are primarily mediated through the activation of these receptors, which modulate various signaling pathways involved in sensory processing and emotional regulation.
Comparison with Similar Compounds
3-(3,5-Dimethoxybenzyl)pyrrolidine is similar to other compounds in the phenethylamine class, such as:
Mescaline: A naturally occurring hallucinogen found in certain cacti.
2C-B: A synthetic psychedelic known for its visual and auditory effects.
DOM: Another synthetic hallucinogen with potent psychoactive properties.
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzyl ring, which influences its pharmacological profile and potency.
Properties
CAS No. |
1219977-23-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI Key |
GWUAELDIEVLACQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CCNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















